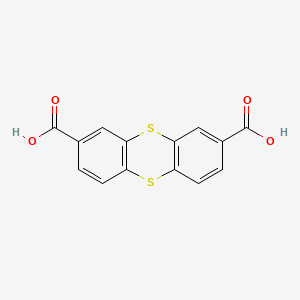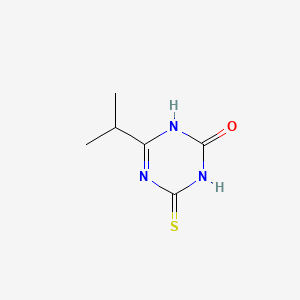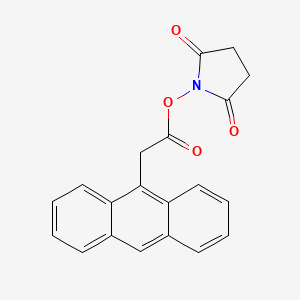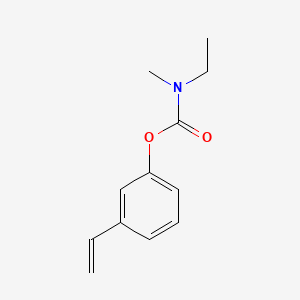
Methyl-d3-phosphonic Dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-d3-phosphonic Dichloride, also known as Dichloro (methyl-d3)phosphine Oxide, is a deuterated organophosphorus compound. It is a white crystalline solid that melts slightly above room temperature. This compound is notable for its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-d3-phosphonic Dichloride can be synthesized through the chlorination of dimethyl methylphosphonate using thionyl chloride or phosgene as chlorinating agents. The reaction is typically catalyzed by inorganic halides such as ammonium halide or metallic halides. The reaction conditions generally range from moderate temperatures (around 50°C) to the boiling point of dimethyl methylphosphonate (approximately 181°C) .
Another method involves the oxidation of methyldichlorophosphine with sulfuryl chloride, resulting in the formation of this compound and thionyl chloride as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl-d3-phosphonic Dichloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form dialkoxides, releasing hydrochloric acid as a byproduct.
Condensation Reactions: It can condense with aminobenzenes and other amines.
Fluorination Reactions: It reacts with hydrogen fluoride or sodium fluoride to produce methylphosphonyl difluoride.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form dialkoxides.
Amines: Catalyze the chlorination process and participate in condensation reactions.
Hydrogen Fluoride or Sodium Fluoride: Used in fluorination reactions to produce difluorides.
Major Products Formed
Dialkoxides: Formed from reactions with alcohols.
Methylphosphonyl Difluoride: Formed from reactions with fluorinating agents.
Scientific Research Applications
Methyl-d3-phosphonic Dichloride is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of Methyl-d3-phosphonic Dichloride involves its reactivity with nucleophiles, such as alcohols and amines. The compound’s phosphorus atom acts as an electrophilic center, facilitating nucleophilic substitution reactions. This reactivity is crucial for its role in synthesizing various organophosphorus compounds and biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic Dichloride: Similar in structure but not deuterated.
Dimethyl Methylphosphonate: A precursor in the synthesis of Methyl-d3-phosphonic Dichloride.
Methylphosphonyl Difluoride: A fluorinated derivative.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in research applications requiring isotopic labeling. This property allows for more precise tracking and analysis in various chemical and biological studies.
Properties
IUPAC Name |
trideuterio(dichlorophosphoryl)methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2OP/c1-5(2,3)4/h1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLFRABIDYGTAZ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])P(=O)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858091 |
Source


|
| Record name | (~2~H_3_)Methylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104801-17-4 |
Source


|
| Record name | (~2~H_3_)Methylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






